1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.
Introduction of the chlorobenzoyl group: This step involves the acylation of the spirocyclic core using 4-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine.
Introduction of the fluorophenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction using 4-fluorophenylamine and a suitable leaving group, such as a halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl or fluorophenyl groups, using nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted products with nucleophiles.
Scientific Research Applications
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: The spirocyclic structure can impart unique physical and chemical properties, making it useful in the development of advanced materials, such as polymers or liquid crystals.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active site of an enzyme or bind to a receptor, thereby modulating its activity. This can result in the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can be compared with other spirocyclic compounds, such as:
Spirooxindoles: These compounds also have a spirocyclic structure and are known for their biological activity, particularly as anticancer agents.
Spirocyclic piperidines: These compounds are used in medicinal chemistry for their potential as central nervous system agents.
The uniqueness of this compound lies in the presence of both chlorobenzoyl and fluorophenyl groups, which can impart distinct chemical and biological properties compared to other spirocyclic compounds.
Properties
IUPAC Name |
(4-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS/c22-16-8-4-15(5-9-16)19(26)25-20(27)18(14-6-10-17(23)11-7-14)24-21(25)12-2-1-3-13-21/h4-11H,1-3,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYWKOHZWFJLGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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